molecular formula C9H14N2O3 B13987104 5-Pentylpyrimidine-2,4,6(1h,3h,5h)-trione CAS No. 14077-80-6

5-Pentylpyrimidine-2,4,6(1h,3h,5h)-trione

Cat. No.: B13987104
CAS No.: 14077-80-6
M. Wt: 198.22 g/mol
InChI Key: KWYGDMBOVSXLOK-UHFFFAOYSA-N
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Description

5-Pentylpyrimidine-2,4,6(1H,3H,5H)-trione is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of a pentyl group at the 5-position and three keto groups at the 2, 4, and 6 positions of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pentylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves the condensation of appropriate aldehydes with barbituric acid derivatives. One common method involves the reaction of pentyl aldehyde with barbituric acid in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Pentylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The hydrogen atoms at the 5-position can be substituted with various functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Pyrimidine N-oxides.

    Reduction: Hydroxyl derivatives of the original compound.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-Pentylpyrimidine-2,4,6(1H,3H,5H)-trione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Pentylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    5-(Arylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: Similar structure but with an arylmethylidene group at the 5-position.

    5-(Phenylmethylidene)pyrimidine-2,4,6(1H,3H,5H)-trione: Contains a phenylmethylidene group at the 5-position.

Uniqueness

5-Pentylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to the presence of the pentyl group, which can influence its chemical reactivity and biological activity. The length and hydrophobic nature of the pentyl chain can affect the compound’s solubility, membrane permeability, and interaction with biological targets .

Properties

CAS No.

14077-80-6

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

IUPAC Name

5-pentyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C9H14N2O3/c1-2-3-4-5-6-7(12)10-9(14)11-8(6)13/h6H,2-5H2,1H3,(H2,10,11,12,13,14)

InChI Key

KWYGDMBOVSXLOK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(=O)NC(=O)NC1=O

Origin of Product

United States

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